

BMS-911172: Detailed Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1149921

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For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of **BMS-911172**, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

BMS-911172 is a potent, brain-penetrant inhibitor of AAK1 with potential therapeutic applications in neuropathic pain.[1][2] Proper handling and solubilization are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide offers detailed procedures for dissolving and formulating **BMS-911172**, alongside an overview of its mechanism of action.

Solubility Data

BMS-911172 exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and is practically insoluble in aqueous solutions such as saline. This necessitates the use of co-solvents for preparing aqueous-based formulations for experimental use.

Solvent	Solubility	Concentration (Molar)	Notes
DMSO	100 mg/mL	Not Specified	Ultrasonic treatment may be required.
DMSO	68 mg/mL	~200.38 mM	Use fresh DMSO as moisture can reduce solubility.[1]
Water	Insoluble	Not Applicable	
Ethanol	68 mg/mL	Not Specified	

Note: The molecular weight of **BMS-911172** is 339.34 g/mol .

Experimental Protocols

Preparation of Stock Solutions

For most applications, a concentrated stock solution of **BMS-911172** is prepared in DMSO. This stock can then be diluted into appropriate buffers or media for final experimental concentrations.

Materials:

- **BMS-911172** powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Aseptically weigh the desired amount of **BMS-911172** powder.

- Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 68 mg/mL).
- Vortex the solution vigorously to aid dissolution.
- If necessary, use an ultrasonic bath to ensure complete solubilization.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C or -80°C for long-term stability.

Preparation of In Vivo Formulations

Due to its poor aqueous solubility, **BMS-911172** requires a specific vehicle for in vivo administration. A common formulation involves a co-solvent system.

Materials:

- **BMS-911172** DMSO stock solution
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile saline or double-distilled water (ddH₂O)
- Sterile tubes for mixing

Example Protocol for a 1 mL Working Solution: This protocol is an example and may need optimization based on the desired final concentration and dosing volume.

- Begin with a clear, pre-prepared DMSO stock solution of **BMS-911172** (e.g., 68 mg/mL).
- In a sterile tube, add 400 µL of PEG300.
- To the PEG300, add 50 µL of the **BMS-911172** DMSO stock solution. Mix thoroughly until the solution is clear.

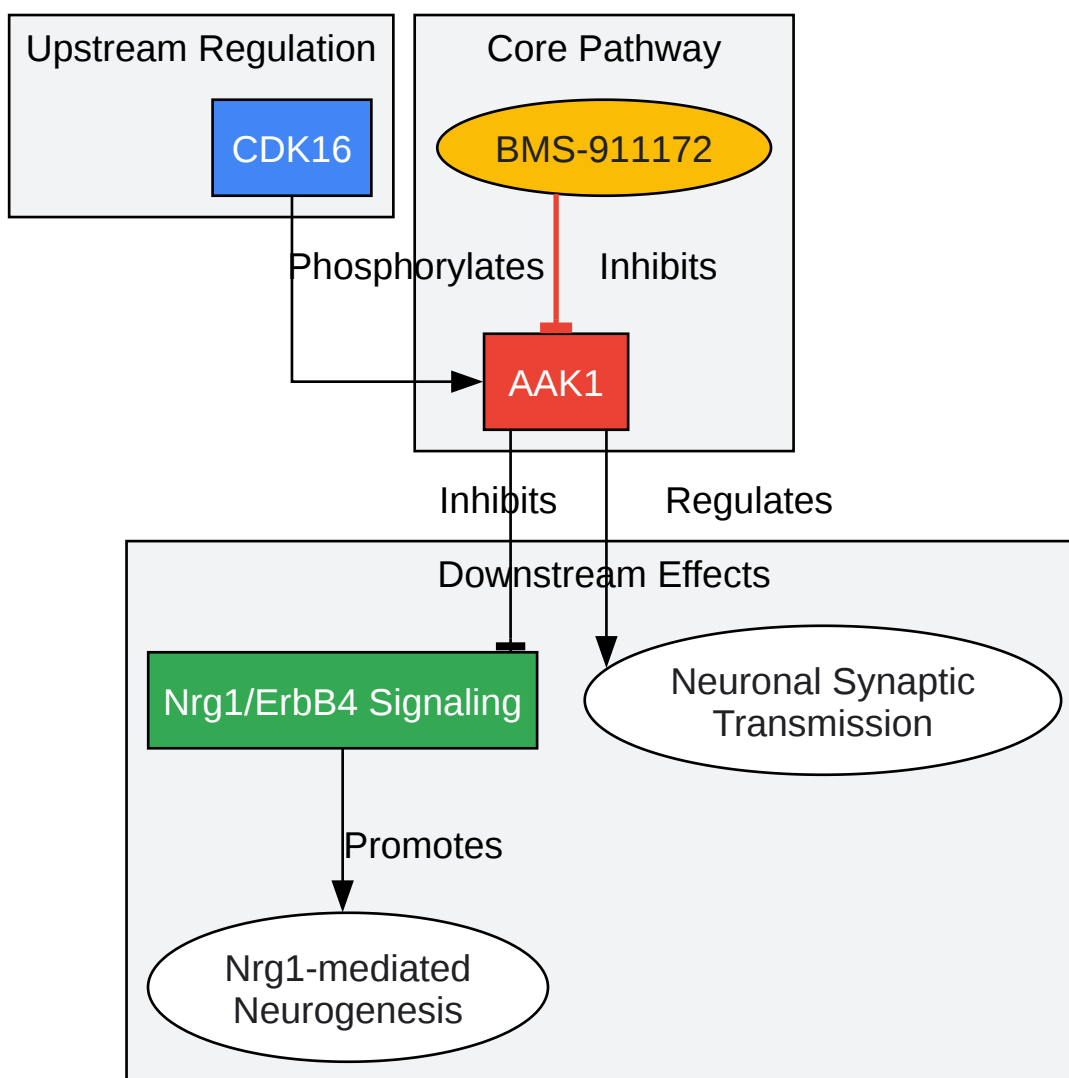
- Add 50 μ L of Tween 80 to the mixture and mix again until clear.
- Add 500 μ L of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
- The final solution should be clear. It is recommended to use this formulation immediately after preparation for optimal results.[\[1\]](#)

Important Considerations:

- Always add the solvents in the specified order.
- Ensure the solution is completely clear after each solvent addition before proceeding to the next step.
- Physical methods such as vortexing or gentle warming in a water bath can aid in dissolution.

Mechanism of Action and Signaling Pathway

BMS-911172 functions as a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis. In the context of neuronal signaling, AAK1 is involved in pathways that regulate synaptic transmission. By inhibiting AAK1, **BMS-911172** can modulate these pathways, which is the basis for its investigation in neuropathic pain. AAK1 participates in the CDK16 and Nrg1 signaling pathways.

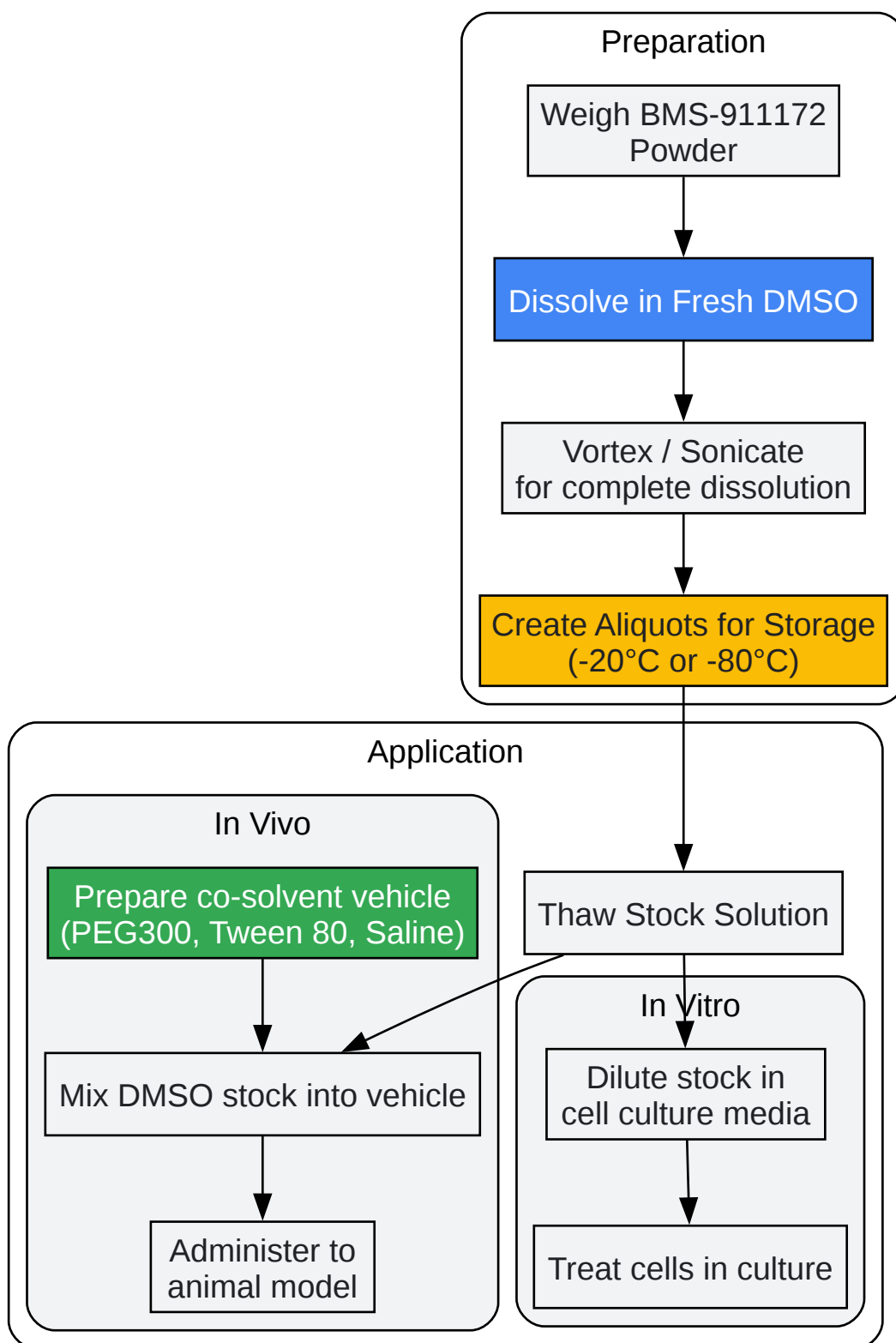


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Caption: Simplified signaling pathway of **BMS-911172** action.

Experimental Workflow

The following diagram outlines a typical workflow for utilizing **BMS-911172** in experimental settings, from initial preparation to final application.



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References

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